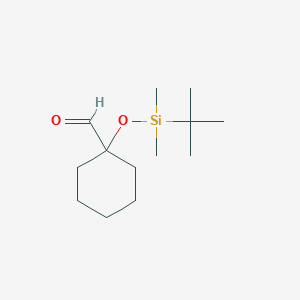
1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C13H26O2Si and a molecular weight of 242.43 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a cyclohexane ring substituted with a tert-butyldimethylsilyl group and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde typically involves the protection of cyclohexanol with tert-butyldimethylsilyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of a base such as imidazole or triethylamine to facilitate the silylation process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyl group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl group protects the hydroxyl group from unwanted reactions. This dual functionality allows for selective transformations in multi-step synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde include:
Cyclohexane-1-carbaldehyde: Lacks the silyl protection, making it more reactive and less selective in certain reactions.
1-((Trimethylsilyl)oxy)cyclohexane-1-carbaldehyde: Has a trimethylsilyl group instead of a tert-butyldimethylsilyl group, which offers different steric and electronic properties.
Cyclohexane-1-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a protected hydroxyl group and a reactive aldehyde group, allowing for selective and controlled chemical transformations.
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(11-14)9-7-6-8-10-13/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDYHVUXRKGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)

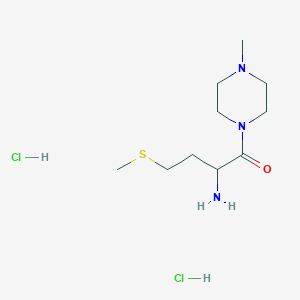
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)
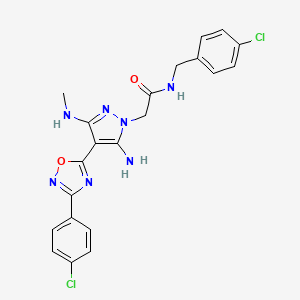
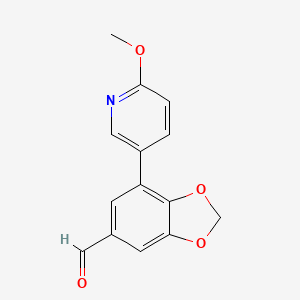
![1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2704014.png)
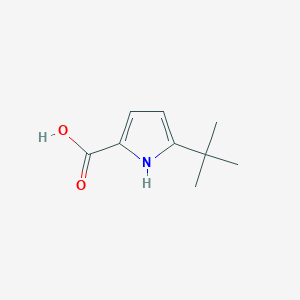
![methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)
![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
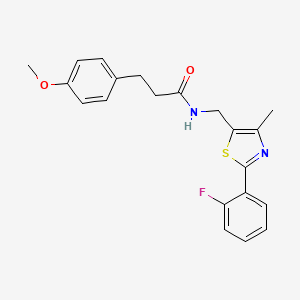
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
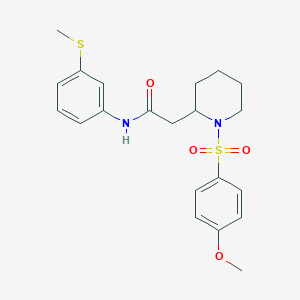
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)
